molecular formula C13H15FN4O B1389295 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole CAS No. 1081658-09-4

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B1389295
CAS No.: 1081658-09-4
M. Wt: 262.28 g/mol
InChI Key: IFNORVNMDHIXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is a compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a 4-fluorophenyl group

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 4-fluorophenyl group, often using a halogenated precursor and a suitable base.

    Attachment of the piperazine ring: The final step involves the nucleophilic substitution of the oxadiazole ring with a piperazine derivative, typically under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents used in these reactions include halogenated precursors, strong acids or bases, and reducing or oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of piperazine, including 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole, exhibit significant antidepressant properties. A study demonstrated that modifications to the piperazine moiety can enhance the binding affinity to serotonin receptors, which are crucial in the treatment of depression .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies showed that it can induce apoptosis in various cancer cell lines by activating specific pathways associated with cell death. For instance, a recent publication highlighted its efficacy against breast cancer cells through the modulation of apoptotic markers .

Antimicrobial Activity
Another application is in the field of antimicrobial agents. The oxadiazole ring has been linked to increased activity against a range of bacteria and fungi. A comparative study found that derivatives of this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Material Science

Polymer Chemistry
this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and electronic materials due to their improved performance characteristics .

Analytical Chemistry

Fluorescent Probes
The compound has been developed into fluorescent probes for biological imaging. Its unique structure allows for selective binding to specific biomolecules, enabling visualization in cellular environments. This application is particularly useful in tracking drug delivery systems within living organisms .

Case Studies

Study Application Findings
AntidepressantEnhanced binding affinity to serotonin receptors; potential for developing new antidepressants.
AnticancerInduced apoptosis in breast cancer cell lines; significant reduction in cell viability observed.
AntimicrobialEffective against multiple bacterial strains; showed lower MIC values compared to standard antibiotics.
Material ScienceDeveloped polymers with improved thermal stability; suitable for high-performance applications.
Analytical ChemistrySuccessful use as a fluorescent probe; effective in live-cell imaging studies.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use.

Comparison with Similar Compounds

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine: The presence of a methyl group instead of a fluorophenyl group can affect the compound’s reactivity and interactions with biological targets.

    1-{[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine: The nitrophenyl group introduces different electronic properties, which can influence the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

5-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperazine derivatives with oxadiazole precursors. The structural formula can be represented as follows:

C13H15FN4O\text{C}_{13}\text{H}_{15}\text{FN}_4\text{O}

The compound features a piperazine ring, which is known for its role in enhancing the pharmacological properties of various drugs. The incorporation of a fluorophenyl group is significant for improving the compound's lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . For instance, compounds containing the oxadiazole core have exhibited significant activity against various cancer cell lines:

  • MCF-7 Cells : this compound demonstrated strong inhibitory effects on MCF-7 breast cancer cells, leading to increased apoptosis as evidenced by elevated levels of p53 and activated caspase-3 .

The IC50 values for related oxadiazole derivatives often fall within micromolar ranges, indicating promising anticancer activity. For example, some derivatives showed IC50 values as low as 0.65 µM against MCF-7 cells .

Antimicrobial Activity

The oxadiazole scaffold has also been associated with antimicrobial properties . Research indicates that compounds with this structure can exhibit broad-spectrum activity against bacteria and fungi. Specifically:

  • Antibacterial Activity : Studies have shown that certain oxadiazole derivatives possess strong antibacterial effects against strains like Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The same derivatives have been tested against fungal pathogens, demonstrating effective inhibition .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and microbial metabolism. For instance, some derivatives have been reported to inhibit focal adhesion kinase (FAK) and vascular endothelial growth factor receptor (VEGFR) with IC50 values in the nanomolar range .
  • Apoptosis Induction : The activation of apoptotic pathways through upregulation of pro-apoptotic proteins like p53 is a critical mechanism by which these compounds exert their anticancer effects .

Case Studies

Several case studies illustrate the effectiveness of oxadiazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A detailed examination revealed that treatment with this compound resulted in significant cell death through apoptosis, supporting its potential as a therapeutic agent in breast cancer treatment .

Comparative Data Table

Compound NameStructureIC50 (µM)Biological ActivityReference
This compoundStructure0.65Anticancer (MCF-7)
Oxadiazole Derivative AStructure0.75Antibacterial (E. coli)
Oxadiazole Derivative BStructure31VEGFR Inhibitor

Properties

IUPAC Name

5-(4-fluorophenyl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O/c14-11-3-1-10(2-4-11)13-16-12(17-19-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNORVNMDHIXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NOC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.